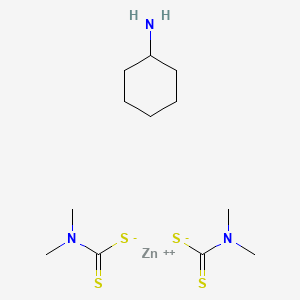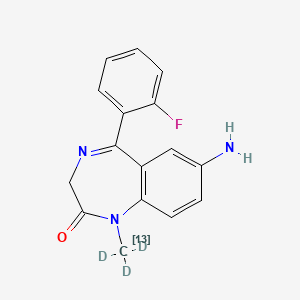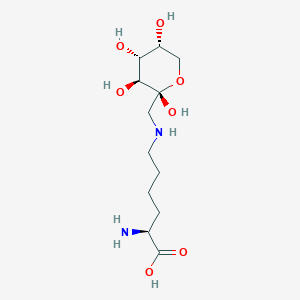
(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-N-Deoxyfructosyllysine Dihydrochloride is a sugar-amino acid compound with potential antioxidant and anti-inflammatory properties It is a derivative of lysine, an essential amino acid, and is formed through the reaction of lysine with reducing sugars
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-N-Deoxyfructosyllysine Dihydrochloride typically involves the reaction of lysine with reducing sugars under controlled conditions. The reaction is carried out in an aqueous solution at a specific pH and temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as chromatography to isolate the compound in its pure form.
Industrial Production Methods
Industrial production of epsilon-N-Deoxyfructosyllysine Dihydrochloride follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Epsilon-N-Deoxyfructosyllysine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of epsilon-N-Deoxyfructosyllysine Dihydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of epsilon-N-Deoxyfructosyllysine Dihydrochloride depend on the specific reaction and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Epsilon-N-Deoxyfructosyllysine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have implications for cellular health and disease prevention.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its role in preventing or treating conditions associated with oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of epsilon-N-Deoxyfructosyllysine Dihydrochloride involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound’s antioxidant properties help neutralize free radicals, reducing oxidative damage to cells and tissues. Its anti-inflammatory effects are mediated through the modulation of signaling pathways involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Epsilon-N-Deoxyfructosyllysine Dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
N6-(1-Deoxy-D-fructosyl)-L-lysine: Another sugar-amino acid compound with similar properties but different molecular structure.
N6-(2-Deoxy-D-glucosyl)-L-lysine: A related compound with a different sugar moiety attached to the lysine residue.
These compounds share some chemical and biological properties with epsilon-N-Deoxyfructosyllysine Dihydrochloride but differ in their specific applications and effects.
Propriétés
Formule moléculaire |
C12H24N2O7 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O7/c13-7(11(18)19)3-1-2-4-14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12+/m0/s1 |
Clé InChI |
ILTPZXUNQYGXOJ-TYCYOEEFSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCCCC[C@@H](C(=O)O)N)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CNCCCCC(C(=O)O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



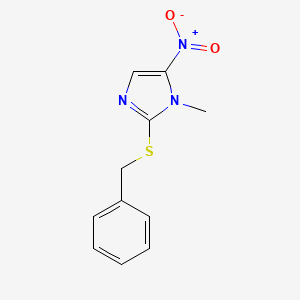

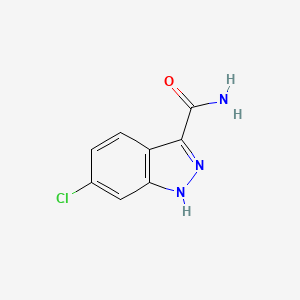

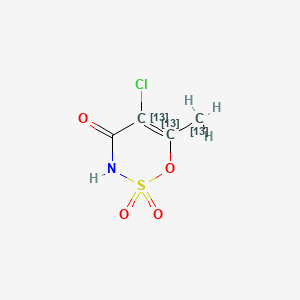
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
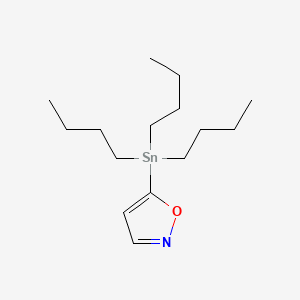

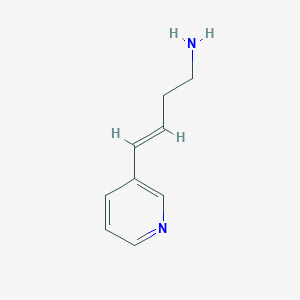
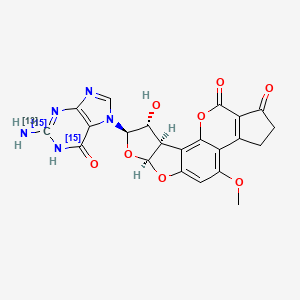
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
